molecular formula C22H31NO2 B2783991 (3r,5r,7r)-N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide CAS No. 1797694-67-7

(3r,5r,7r)-N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide

Cat. No. B2783991
M. Wt: 341.495
InChI Key: AVBOXZBGDJWMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide is a chemical compound that belongs to the class of adamantane derivatives. It is a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

Synthesis and Characterization of Polyamides and Polyimides

Research by Chern et al. (1998) explored the synthesis of new polyamides using adamantane derivatives, revealing their potential in creating materials with high thermal stability and mechanical strength. These polyamides exhibited medium inherent viscosities and significant tensile strength, indicating their applicability in high-performance materials (Chern, Shiue, & Kao, 1998).

Similarly, Liaw et al. (1999) synthesized new polyamides and polyimides derived from adamantane-type cardo dicarboxylic acids. These compounds showed excellent solubility in various solvents and high thermal stability, making them suitable for advanced material applications (Liaw, Liaw, & Chung, 1999).

Antimicrobial and Anti-inflammatory Activities

El-Emam et al. (2012) investigated the antimicrobial activity of N′-heteroarylidene-1-adamantylcarbohydrazides and their derivatives, demonstrating their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as Candida albicans. This research highlights the potential of adamantane derivatives in developing new antimicrobial agents (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).

Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, showing potent antibacterial activity and promising anti-inflammatory effects. This indicates the potential application of adamantane derivatives in therapeutic contexts, particularly in treating bacterial infections and inflammation (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).

Catalytic and Material Applications

Shishkin et al. (2020) detailed the catalytic synthesis of N-Aryladamantane-1-carboxamides, demonstrating a high yield and potential applications in chemical synthesis and material science. This research contributes to the development of new catalysts and synthetic methods involving adamantane derivatives (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020).

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-3-22(25-2,19-7-5-4-6-8-19)15-23-20(24)21-12-16-9-17(13-21)11-18(10-16)14-21/h4-8,16-18H,3,9-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOXZBGDJWMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.